3,4-DI-O-ACETYL-L-FUCAL

描述

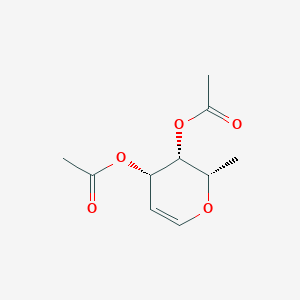

3,4-Di-O-acetyl-L-fucal: is a glycal precursor that has been used in various synthetic processes. It is a derivative of L-fucose, a naturally occurring deoxy sugar. The compound is characterized by its acetylated hydroxyl groups at the 3 and 4 positions, which makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

准备方法

合成路线和反应条件: 3,4-二-O-乙酰基-L-呋喃醛可以通过 L-呋喃醛的乙酰化反应合成。该过程通常涉及使用乙酸酐和吡啶等催化剂。 反应在无水条件下进行,以防止乙酰基水解 .

工业生产方法: 在工业环境中,3,4-二-O-乙酰基-L-呋喃醛的合成遵循类似的原理,但在更大的规模上进行。反应条件经过优化,以确保高产率和纯度。 然后通过结晶或色谱技术纯化产物 .

化学反应分析

反应类型:

氧化: 3,4-二-O-乙酰基-L-呋喃醛可以进行氧化反应,通常使用高锰酸钾或三氧化铬等试剂。

常用试剂和条件:

氧化: 高锰酸钾,三氧化铬,酸性或碱性条件。

还原: 硼氢化钠,氢化铝锂,通常在无水溶剂中。

取代: 醇盐,胺,通常在极性非质子溶剂中.

主要产物:

氧化: 羧酸,醛。

还原: 醇。

取代: 取决于所用亲核试剂的不同取代衍生物.

科学研究应用

Synthesis of Glycosides

3,4-Di-O-acetyl-L-fucal serves as a glycal precursor, facilitating the synthesis of various glycosides through palladium-catalyzed and copper-catalyzed reactions.

- Palladium-Catalyzed Synthesis : This method allows for the stereoselective synthesis of C-glycosides from glycals. The use of diaryliodonium salts in this process enhances the efficiency and selectivity of the reaction, yielding high-quality glycosides suitable for further applications in biochemistry and pharmacology .

- Copper-Catalyzed Synthesis : Similarly, this compound has been utilized in copper-catalyzed reactions to produce 2-deoxyglycosides. The ability to tune copper reactivity enables researchers to optimize conditions for desired stereochemical outcomes .

Medicinal Chemistry

The compound is also significant in the field of medicinal chemistry, particularly in the development of antitumor agents.

- Antitumor Applications : Research indicates that derivatives synthesized from this compound can enhance the efficacy of anthracycline derivatives used as antitumor agents. For instance, it has been involved in the synthesis of daunomycinone derivatives that exhibit promising antitumor activity against leukemia models .

- Biological Activity : Studies have shown that halogenated analogues derived from this compound can inhibit the incorporation of L-fucose into macromolecules in cancer cells. This inhibition suggests potential therapeutic applications in targeting tumor growth and metastasis .

Glycoconjugate Modifiers

The compound has been explored as a potential modifier for plasma membrane glycoconjugates.

- Inhibition Studies : Various halogenated derivatives synthesized from this compound have demonstrated biological effects as inhibitors or modifiers of glycoconjugate synthesis. These modifications can lead to altered cellular interactions and signaling pathways relevant to inflammation and cancer .

Enzyme Inhibition

This compound has shown promise as an inhibitor for specific enzymes involved in glycosylation processes.

- Fucosyltransferase Inhibition : The compound is noted for its ability to inhibit fucosyltransferases, enzymes critical for the addition of fucose residues to glycoproteins. This inhibition can affect various biological processes including cell adhesion and signaling .

Table 1: Summary of Experimental Findings

Case Study: Antitumor Activity

In a study involving mice inoculated with leukemia cells, treatment with a derivative synthesized from this compound resulted in a notable increase in survival days compared to untreated controls. This highlights the compound's potential role in developing new cancer therapies through targeted modifications .

作用机制

3,4-二-O-乙酰基-L-呋喃醛的作用机制涉及它作为糖醛前体的作用。它参与糖基化反应,在其中充当糖基供体。乙酰基保护了羟基官能团,允许在其他位置进行选择性反应。 该化合物的反应性受钯或铜等催化剂的存在影响,这些催化剂促进立体选择性合成 .

相似化合物的比较

类似化合物:

- 3,4-二-O-乙酰基-6-脱氧-L-葡萄糖醛

- 2,3,4-三-O-乙酰基-L-呋喃醛

- 3,4-二-O-乙酰基-D-呋喃醛

比较: 3,4-二-O-乙酰基-L-呋喃醛由于其特定的乙酰化模式以及它作为糖醛前体的作用而独一无二。与 3,4-二-O-乙酰基-6-脱氧-L-葡萄糖醛相比,它具有不同的立体化学和官能团排列,这会影响其反应性和应用。2,3,4-三-O-乙酰基-L-呋喃醛具有额外的乙酰基,这会影响其溶解度和反应性。 3,4-二-O-乙酰基-D-呋喃醛是 3,4-二-O-乙酰基-L-呋喃醛的对映异构体,其性质和应用可能由于手性而有所不同 .

生物活性

3,4-DI-O-acetyl-L-fucal is a synthetic derivative of L-fucal, characterized by the acetylation of hydroxyl groups at the 3 and 4 positions. This modification enhances its reactivity and stability, making it a significant compound in both organic synthesis and biological applications. The following sections detail its biological activity, including cytotoxic properties, interactions with lectins, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₄O₅

- Molecular Weight : 214.215 g/mol

- Density : 1.16 g/cm³

- Boiling Point : 295.9ºC at 760 mmHg

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown its potential in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and A549 (non-small cell lung carcinoma) . The mechanisms of action may involve interference with cellular signaling pathways critical for tumor growth and survival.

Interaction with Lectins

This compound has demonstrated significant binding affinity to fucose-specific lectins derived from bacteria and fungi. This interaction is crucial for its potential role in inhibiting bacterial adhesion and modulating immune responses. The compound's multivalent forms show enhanced binding capabilities compared to simpler monosaccharides, suggesting a broader biological relevance .

Table 1: Comparison of Binding Affinity with Lectins

| Compound | Binding Affinity (Kd) | Source |

|---|---|---|

| This compound | Low μM range | Various lectins |

| L-Fucal | High μM range | Various lectins |

| 2-Acetamido-2-deoxy-D-galactose | Moderate μM range | Various lectins |

Anticancer Activity

In addition to its cytotoxic effects, derivatives of this compound have been investigated for their anticancer properties. A study focused on synthesizing aminoglycosides from this compound indicated that specific conjugates showed promising antitumor activity against multiple cancer cell lines . The molecular targets involved include proteins that regulate cell proliferation and metastasis.

Case Studies

- Inhibition of Plant Cell Elongation : A study demonstrated that derivatives similar to this compound could inhibit fucosylation in plant cells, leading to reduced cell elongation. This was achieved by feeding plant seedlings with a related fluorinated derivative, which inhibited fucosyltransferases effectively .

- Antioxidant and Anti-inflammatory Effects : While primarily focused on other polysaccharides like fucoidan and laminarin, studies have indicated that fucose derivatives can exhibit antioxidant properties and modulate inflammatory responses . This suggests potential therapeutic applications in nutraceuticals.

属性

IUPAC Name |

[(2S,3R,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGMKQAZZBNBB-JMOVZRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350797 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54621-94-2 | |

| Record name | AC1LELE9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。